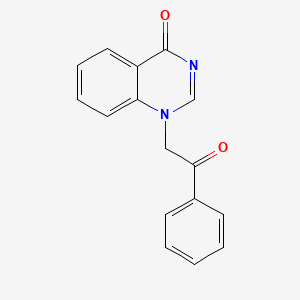
5-Nitro-1-propyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-propyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitro group at the 5-position, a propyl group at the 1-position, and an amine group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-propyl-1H-indazol-3-amine typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to achieve good yields.
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used . These processes are optimized to minimize byproducts and improve the overall yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-propyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-1-propyl-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-indazol-3-amine: Similar structure but with a phenyl group instead of a nitro group.
1H-indazole-3-carbonitrile: Contains a nitrile group at the 3-position instead of an amine.
Uniqueness
5-Nitro-1-propyl-1H-indazol-3-amine is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
5-nitro-1-propylindazol-3-amine |
InChI |
InChI=1S/C10H12N4O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3,(H2,11,12) |
InChI Key |
CSZZXEPLSZYENI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)



![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)




